molecular formula C8H3ClF3N3 B7951092 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine

Cat. No.: B7951092
M. Wt: 233.58 g/mol
InChI Key: YBBQHRJFOYRZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine (CAS: 647863-08-9) is a bicyclic heterocyclic compound with a pyrido[3,4-d]pyrimidine scaffold substituted at positions 2 and 4. Its molecular formula is C₈H₇ClF₃N₃ (MW: 237.61), and it exists as a hydrochloride salt in some formulations . The pyrido[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its versatility in kinase inhibition, anticancer activity, and CXCR2 antagonism . The trifluoromethyl group at position 2 enhances lipophilicity and metabolic stability, while the chlorine at position 4 serves as a reactive handle for further functionalization .

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3/c9-6-4-1-2-13-3-5(4)14-7(15-6)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBQHRJFOYRZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization for Trifluoromethyl Incorporation

In a representative procedure, 3-aminoindazole derivatives (1a–h ) were refluxed with ethyl 4,4,4-trifluoroacetoacetate in a methanol/phosphoric acid (4:1) mixture for 24 hours. This yielded 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivatives (2a–h ) with 35–75% efficiency. While this method targets indazole-fused systems, analogous conditions could be adapted for pyrido[3,4-d]pyrimidine by substituting 3-aminopyridine derivatives.

Critical Parameters:

  • Solvent System : Methanol/acid mixtures enhance cyclization efficiency compared to pure methanol.

  • Electron-Withdrawing Groups : Substrates with chloro, fluoro, or nitro substituents tolerate the reaction, albeit with variable yields (e.g., 48–75% for 2b–e ).

Functionalization via Cross-Coupling Reactions

The 4-chloro group serves as a handle for further derivatization. Suzuki-Miyaura cross-coupling and nucleophilic substitution are prominent strategies.

Suzuki-Miyaura Arylation

Using PdCl₂(PPh₃)₂ as a catalyst and Na₂CO₃ as a base, 4-chloro derivatives (3a–h ) were coupled with 4-methoxyphenylboronic acid in dioxane/water (4:1) at 90°C. This afforded 4-aryl-2-(trifluoromethyl)pyrimido[1,2-b]indazoles in 60–85% yields.

Amination Reactions

Primary and secondary amines (e.g., morpholine, pyrrolidine) displaced the 4-chloro group in 3f under basic conditions (Et₃N, K₂CO₃), yielding aminated products (6a–g ) in 52–62% yields.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies for preparing 4-chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine analogues:

StepReagents/ConditionsYield (%)Reference
CyclocondensationMeOH/H₃PO₄, reflux, 24 h35–75
ChlorinationPOCl₃, reflux, 3 h70–98
Suzuki CouplingPdCl₂(PPh₃)₂, Na₂CO₃, 90°C60–85
AminationEt₃N, RNH₂, 80°C, 2 h52–62

Mechanistic Insights and Challenges

Cyclocondensation Mechanism

The reaction proceeds via nucleophilic attack of the 3-amino group on the β-ketoester, followed by cyclodehydration. The trifluoromethyl group’s electron-withdrawing nature accelerates enolate formation, facilitating ring closure.

Chlorination Selectivity

POCl₃ acts as both a chlorinating agent and Lewis acid, polarizing the carbonyl oxygen and promoting chloride substitution at the 4-position. Competing N-chlorination is suppressed due to the electron-deficient pyrimidine ring .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted pyridopyrimidines.

    Oxidation: Formation of pyridopyrimidine oxides.

    Reduction: Formation of pyridopyrimidine amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications through nucleophilic substitution reactions, particularly at the chlorine atom in the 4-position. This reactivity enables the generation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Reactions and Transformations
The compound can undergo several reactions:

  • Substitution Reactions : The chlorine atom can be replaced by different nucleophiles, facilitating the synthesis of a wide range of derivatives.
  • Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents .

Biological Applications

Enzyme Inhibition
Research indicates that derivatives of this compound exhibit potential as enzyme inhibitors. For instance, some studies have shown its effectiveness against Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can significantly impact cancer cell proliferation, making these derivatives promising candidates for anticancer therapies .

Therapeutic Development
The compound has been explored in developing new therapeutic agents, particularly for oncology and anti-inflammatory treatments. Its derivatives have shown promise in biological assays, indicating potential as receptor modulators or enzyme inhibitors .

Industrial Applications

Agrochemical Development
In addition to its pharmaceutical applications, this compound is utilized in the development of agrochemicals. Its ability to modify biological pathways makes it suitable for creating herbicides and pesticides that target specific plant processes while minimizing environmental impact .

Case Study 1: Synthesis of Trifluoromethylated Pyrimido Derivatives

A recent study synthesized a series of trifluoromethylated pyrimido[1,2-b]indazole derivatives using this compound as a precursor. The synthesis involved condensation reactions yielding products with good to excellent yields (35% to 85%) and demonstrated the compound's utility as a scaffold for further functionalization .

CompoundYield (%)Reaction Type
3a78Suzuki-Miyaura Cross-Coupling
3b85SNAr Substitution
3c35Thiolation Reaction

Case Study 2: Anticancer Activity

Another study evaluated the anticancer activity of a derivative of this compound against various cancer cell lines. The results indicated significant growth inhibition at low micromolar concentrations, highlighting its potential as a lead compound in cancer drug development .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Position 4 Chlorine : The chlorine at position 4 is critical for reactivity in nucleophilic aromatic substitution (SNAr), enabling further derivatization. For example, 2,4-dichloropyrido[3,4-d]pyrimidine (compound 22) serves as a key intermediate for introducing substituents at position 4 .

Trifluoromethyl at Position 2: The electron-withdrawing CF₃ group enhances stability and binding affinity compared to amino or thiol groups. This substitution is uncommon in CXCR2 antagonists but prevalent in kinase inhibitors .

Position 6 Modifications : Substitutions at position 6 (e.g., furanyl, thienyl) retain CXCR2 activity, but bulky groups (e.g., methyl-furanyl) abolish potency, highlighting steric sensitivity .

Pharmacological Profiles

Kinase Inhibition

  • 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine shares structural motifs with Mps1 kinase inhibitors, where the CF₃ group enhances hydrophobic interactions in the ATP-binding pocket .
  • Contrast with 2-Amino Derivatives: 2-Amino-4-chloro analogs exhibit potent CDK4/6 inhibition (e.g., IC₅₀ < 10 nM in some studies), whereas the CF₃ variant’s activity remains underexplored .

CXCR2 Antagonism

  • The original pyrido[3,4-d]pyrimidine hit (IC₅₀ = 0.11 µM) outperforms most analogs, except 6-furanyl derivatives.

Biological Activity

4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine is a member of the pyridopyrimidine family, which is recognized for its diverse biological activities and therapeutic applications. This compound has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor and its implications in cancer therapy.

The primary biological activity of this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2). CDK2 is crucial for the regulation of the cell cycle, particularly during the G1/S and G2/M transitions. By inhibiting CDK2, this compound significantly disrupts cell proliferation and induces apoptosis in various cancer cell lines .

Biological Activity Summary

The biological activities associated with this compound can be summarized as follows:

Activity Description
CDK Inhibition Inhibits CDK2 activity, affecting cell cycle regulation.
Anticancer Activity Demonstrated cytotoxic effects against various cancer cell lines including HeLa, K562, and A549.
Antifungal Properties Exhibits antifungal activity, although specific efficacy data is limited.
Insecticidal Effects Potential insecticidal properties noted in derivative studies.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, research indicated that at concentrations around 5 µg/ml, it displayed lower anticancer activity compared to doxorubicin but still showed promise as a therapeutic agent .
  • Mechanistic Insights : A study focusing on trifluoromethyl pyrimidine derivatives highlighted that modifications at the pyrimidine ring can enhance biological activity. The presence of the trifluoromethyl group was noted to influence both solubility and binding affinity to target kinases .
  • Environmental Stability : The compound's stability under physiological conditions suggests its potential for therapeutic applications. However, it may decompose in acidic or alkaline environments, which is an important consideration for formulation development.

Research Implications

The ongoing research into the biological activity of this compound underscores its potential as a lead compound in drug development. Its ability to inhibit key kinases positions it as a candidate for further exploration in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine, and how do intermediates influence scalability?

  • Methodology : A modular approach involves synthesizing chloro-substituted pyrido[3,4-d]pyrimidine intermediates (e.g., 8-chloro derivatives) via cyclocondensation or halogenation reactions. For example, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates can be derivatized through nucleophilic substitution or cross-coupling reactions to introduce trifluoromethyl groups . Key challenges include controlling regioselectivity during halogenation and optimizing reaction conditions (e.g., temperature, catalysts) to minimize side products.

Q. How is structural characterization of this compound typically performed in academic research?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substitution patterns and confirms the presence of the trifluoromethyl group. High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₃ClF₃N₃; MW 233.58). X-ray crystallography may elucidate π-π stacking interactions in the pyrido-pyrimidine core, though limited by crystal formation challenges .

Q. What is the role of the trifluoromethyl and chloro substituents in modulating reactivity and stability?

  • Methodology : The electron-withdrawing trifluoromethyl group enhances metabolic stability by reducing oxidation susceptibility. Chlorine at position 4 facilitates nucleophilic displacement for further functionalization (e.g., Suzuki couplings). Computational studies (DFT) can predict electronic effects, while experimental stability assays (e.g., pH-dependent degradation) validate these properties .

Advanced Research Questions

Q. How can researchers address metabolic instability in pyrido[3,4-d]pyrimidine derivatives during drug development?

  • Methodology : Introduce steric hindrance (e.g., methyl groups) at the 6-position to block cytochrome P450-mediated metabolism. For example, adding a methyl group to this compound reduced turnover in human liver microsomes (HLM) by 60%, as shown in phase 1 candidate BOS172722. Metabolite identification (Met ID) studies via LC-MS/MS are critical to pinpoint metabolic hotspots .

Q. Why do certain substitutions on the pyrido[3,4-d]pyrimidine scaffold fail to enhance biological activity despite structural similarity?

  • Case Study : In CXCR2 antagonist research, substitutions at positions 2, 4, 5, and 6 (e.g., 6-furanyl) reduced potency (IC₅₀ >30 µM), except for compound 17b (IC₅₀ ~6 µM). Molecular docking revealed steric clashes with the CXCR2 binding pocket, highlighting the scaffold’s sensitivity to substituent size and orientation. This underscores the need for iterative structure-activity relationship (SAR) studies .

Q. How does the pyrido[3,4-d]pyrimidine core enable multitargeting in kinase and chemokine receptor inhibition?

  • Methodology : The planar aromatic system mimics ATP’s purine ring, allowing competitive binding to kinase active sites (e.g., KDM4/5 inhibitors ). For chemokine receptors like CXCR2, hydrophobic interactions with transmembrane domains dominate. Selectivity studies (e.g., kinome-wide profiling) differentiate target engagement, while mutagenesis assays identify critical binding residues .

Q. What computational tools are recommended for predicting binding modes of derivatives?

  • Methodology : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. For example, docking studies with JmjC demethylases revealed that 8-(1H-pyrazol-3-yl) derivatives coordinate Fe(II) in the active site, while substituents access substrate-binding regions . Machine learning models (e.g., QSAR) prioritize compounds with optimal physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine
Reactant of Route 2
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.